

An In-depth Technical Guide to the Stereoisomers of 1-Bromo-2-methylpentane

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Compound of Interest

Compound Name: 1-Bromo-2-methylpentane

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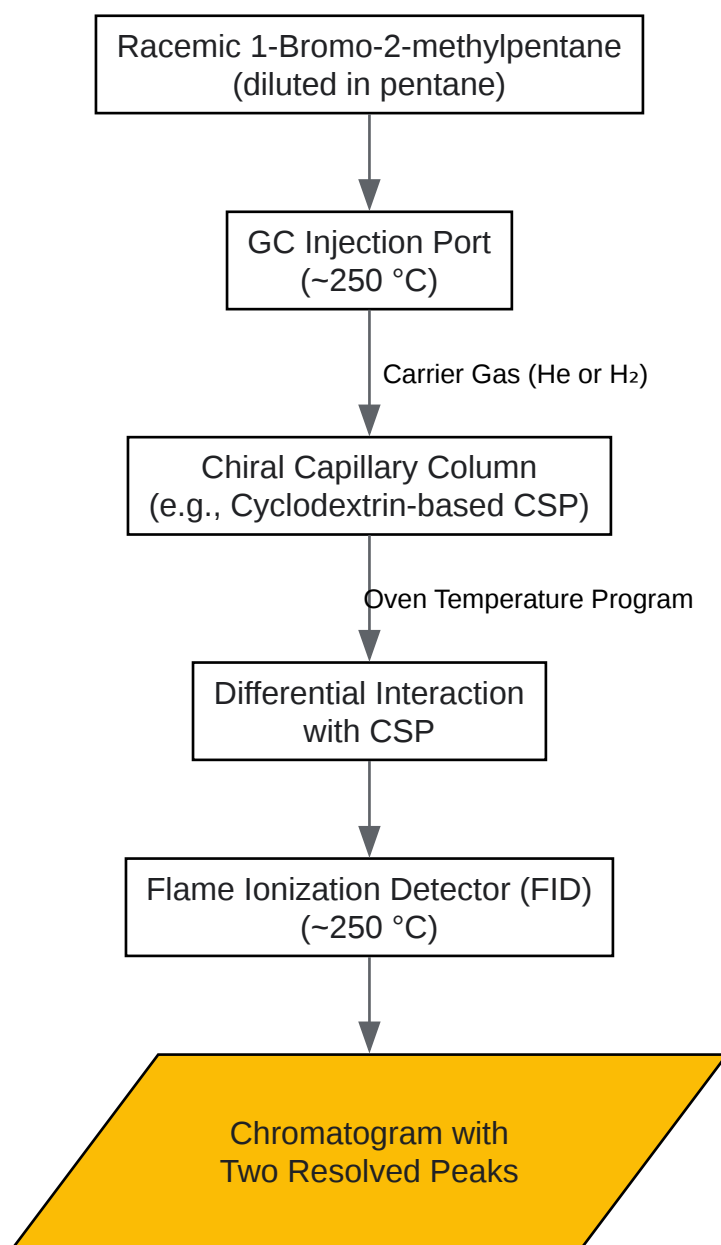
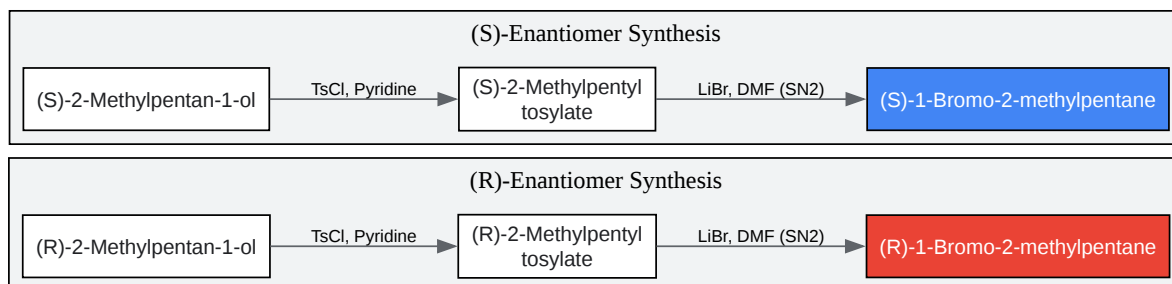
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of **1-bromo-2-methylpentane**, a chiral alkyl halide. The document details the stereochemistry, synthesis, and physical properties of its enantiomers. It also presents detailed experimental protocols for stereoselective synthesis and enantiomeric separation, along with visualizations of key concepts and workflows.

Introduction to the Stereochemistry of 1-Bromo-2-methylpentane

1-Bromo-2-methylpentane ($C_6H_{13}Br$) is a chiral molecule possessing a single stereocenter at the second carbon atom (C2), the point of attachment for the methyl group.^{[1][2]} This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-**1-bromo-2-methylpentane** and (S)-**1-bromo-2-methylpentane** based on the Cahn-Ingold-Prelog priority rules.

The two enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment.^[3] However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. The (S)-isomer is dextrorotatory (+), while the (R)-isomer is levorotatory (-). While the direction of rotation is known, specific optical rotation values for the pure enantiomers are not readily available in published literature.



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